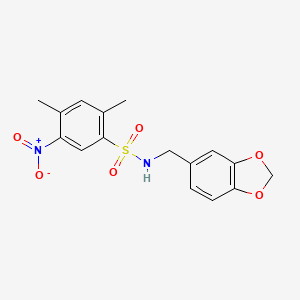

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide (CAS: 433240-51-8) is a sulfonamide derivative characterized by a benzodioxole moiety linked via a methylene group to a substituted benzenesulfonamide core. Its molecular formula is C₁₆H₁₆N₂O₆S, with an average molecular weight of 364.372 g/mol and a monoisotopic mass of 364.072907 g/mol . The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contributes to its lipophilicity, a critical factor in pharmacokinetic properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWAQMEFKAVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The nitration of the benzene ring is a critical step, requiring careful control of reaction conditions to ensure the correct placement of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction, while the sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction of the nitro group can be achieved using tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion to aniline derivatives.

Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. Its structural features may make it suitable for drug development, particularly in the areas of anti-inflammatory or antimicrobial agents.

Industry: Industrially, this compound may find use in the production of dyes, pigments, or other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, potentially leading to the inhibition of certain enzymes or receptors. The sulfonamide group may also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide (Capsaicin Analogue)

- Structure : Replaces the 2,4-dimethyl-5-nitro group with an unsubstituted benzene ring.

- Research Findings : This analogue was studied as a capsaicin mimic, highlighting the benzodioxole group’s role in mimicking vanilloid receptor interactions. Crystallographic data (using SHELX software ) confirmed a planar sulfonamide moiety, suggesting conformational rigidity comparable to capsaicin .

N-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine

- Structure : Features a 4-fluorophenyl group instead of the sulfonamide-linked benzene.

- The absence of a sulfonamide group reduces acidity and alters metabolic stability .

Heterocyclic Derivatives (Oxadiazole, Thiadiazole, Triazole)

- Examples: 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

- Key Differences: Incorporation of heterocycles (e.g., oxadiazole, triazole) introduces hydrogen-bond acceptors/donors, influencing binding to biological targets. These derivatives exhibit lower molecular weights (e.g., ~400–450 g/mol) compared to the target compound .

Physicochemical Properties

Notes:

- The target compound’s nitro and methyl groups likely increase thermal stability compared to the capsaicin analogue.

- Heterocyclic derivatives exhibit lower melting points (e.g., 96–148°C ), suggesting reduced crystallinity due to flexible heterocyclic appendages.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₅S

- SMILES Notation : CC(C)C(=O)N(C1=CC2=C(C=C1N+[O-])OCO2)S(=O)(=O)N

Antimicrobial Activity

Several studies have indicated that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1,3-benzodioxole possess activity against various bacterial strains. The nitro group in this compound may enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis or function.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. The presence of the sulfonamide group is known to contribute to the inhibition of certain enzymes involved in cancer cell proliferation. Preliminary data indicates that similar compounds have shown inhibition against various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with benzodioxole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests a potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the generation of ROS, contributing to oxidative stress in target cells.

- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that benzodioxole derivatives exhibit significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 12 µM. |

| Lee et al. (2022) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL for related compounds. |

| Kumar et al. (2021) | Found anti-inflammatory effects in a murine model of arthritis using a related benzodioxole compound, reducing paw swelling by 40%. |

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Synthesis typically involves sulfonylation of the benzodioxol-methylamine intermediate with 2,4-dimethyl-5-nitrobenzenesulfonyl chloride. Optimal conditions include using anhydrous solvents (e.g., dichloromethane or THF) and a base like triethylamine to neutralize HCl byproducts. Reaction temperatures between 0–25°C minimize side reactions like sulfonamide hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity, confirmed by NMR and LC-MS .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR (¹H, ¹³C, and 2D-COSY): Assigns proton environments (e.g., benzodioxole methylene at δ ~4.2 ppm) and confirms sulfonamide connectivity .

- X-ray crystallography: Resolves stereoelectronic effects, such as planarity of the nitro group and sulfonamide torsion angles. SHELXL refinement (via Olex2 or similar software) ensures accurate structural models .

- Thermogravimetric analysis (TGA): Determines thermal stability; decomposition above 200°C suggests suitability for high-temperature applications .

Q. How does the benzodioxole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich benzodioxole enhances nucleophilicity at the methylene group, facilitating alkylation or acylation. For example, trifluoroacetylation under basic conditions proceeds efficiently at the benzodioxol-methylamine site, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Discrepancies often arise from dynamic disorder or twinning. Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands to model twinning. Validate with Rint and CC1/2 metrics; a CC1/2 > 90% indicates robust data . For disorder, apply PART/SUMP restraints or alternate conformations guided by electron density maps.

Q. What mechanistic insights explain unexpected byproducts during sulfonylation?

Byproducts like sulfones or hydrolyzed intermediates may form due to:

- Oxidative side reactions: Trace peroxides in ether solvents oxidize sulfonamides. Use freshly distilled solvents and argon sparging to mitigate .

- Incomplete quenching of HCl: Residual acid catalyzes nitro group reduction. Monitor reaction pH and employ scavengers like molecular sieves .

Characterize byproducts via HRMS and compare with synthetic standards .

Q. How do computational methods (e.g., DFT) predict the compound’s binding affinity to biological targets?

Docking studies (AutoDock Vina, Schrödinger Suite) using homology models of enzymes (e.g., cyclooxygenase-2) reveal key interactions:

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Q. How do structural analogs (e.g., trifluoroacetamide derivatives) compare in SAR studies?

Analog libraries reveal:

- Trifluoroacetamide substitution increases metabolic stability (t1/2 > 6 hrs in liver microsomes) but reduces CNS penetration due to higher logP .

- Methoxy vs. nitro groups: Methoxy analogs show weaker enzyme inhibition (IC50 15 µM vs. 2.3 µM for nitro), highlighting the nitro group’s electronic role .

Tabulate data using cheminformatics tools (e.g., KNIME or MOE) .

Methodological Guidance

9. Designing experiments to resolve contradictory bioactivity data across cell lines:

- Dose-response curves: Test concentrations from 1 nM–100 µM to identify off-target effects.

- Pathway enrichment analysis (RNA-seq): Identify upregulated genes (e.g., NF-κB or MAPK pathways) to contextualize cytotoxicity .

- Chemical proteomics: Use affinity-based probes to map binding partners in divergent cell lines .

10. Validating thermal stability for material science applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.